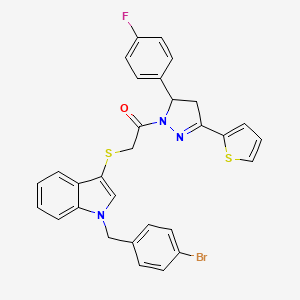

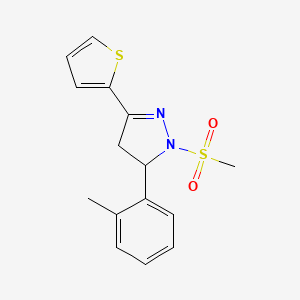

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of various drugs, including LSD and psilocybin. DOI has been widely used in scientific research to understand the mechanisms of action of hallucinogens and to develop new treatments for mental disorders.

Scientific Research Applications

Urea Biosensors

Urea biosensors are developed for the detection and quantification of urea concentration, crucial in medical diagnostics and environmental monitoring. These biosensors utilize urease as a bioreceptor element, with advancements incorporating various nanoparticles and conducting polymers for enzyme immobilization. The aim is to achieve high sensitivity and specificity in urea detection, addressing critical diseases related to abnormal urea levels in the human body and applications in agriculture and food preservation (Botewad et al., 2021).

Urease Inhibitors

Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. Research on urease inhibitors, including hydroxamic acids and urea derivatives, aims to develop safer and more effective treatments for gastric and urinary tract infections. Although acetohydroxamic acid is clinically used, its severe side effects have encouraged ongoing research for better alternatives (Kosikowska & Berlicki, 2011).

Urea Metabolism in Ruminants

In agricultural research, urea metabolism in ruminants has been studied to improve the efficiency of urea utilization as a non-protein nitrogen source in animal feed. Rumen bacterial urease plays a vital role in hydrolyzing urea to ammonia, which is then utilized for microbial protein synthesis. Understanding the regulation of this process is crucial for developing strategies to enhance feed efficiency and reduce environmental impacts (Jin et al., 2018).

Urea in Drug Design

Urea derivatives are incorporated into drug molecules to modulate drug-target interactions, influencing the selectivity, stability, toxicity, and pharmacokinetic profiles of therapeutic agents. Research in this area focuses on the synthesis of urea-containing compounds that target various biological pathways, showcasing the versatility of urea in medicinal chemistry (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

The potential of urea as a hydrogen carrier for fuel cell technology has been investigated, highlighting its advantages in terms of stability, non-toxicity, and ease of transport and storage. Research explores the feasibility of utilizing urea for sustainable hydrogen supply, emphasizing the need for focused attention on developing efficient methods for hydrogen extraction from urea (Rollinson et al., 2011).

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-11-7-8-16(23-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPOUWXGNSFSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)

![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

![7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2799015.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2799028.png)